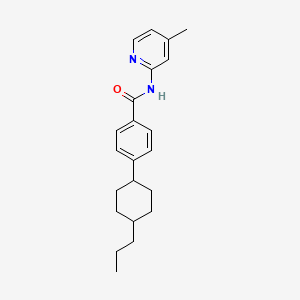

N-(4-methylpyridin-2-yl)-4-(4-propylcyclohexyl)benzamide

Description

Properties

IUPAC Name |

N-(4-methylpyridin-2-yl)-4-(4-propylcyclohexyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O/c1-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)22(25)24-21-15-16(2)13-14-23-21/h9-15,17-18H,3-8H2,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPYCQXTIMSZRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)NC3=NC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)-4-(4-propylcyclohexyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-(4-propylcyclohexyl)benzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with 4-methylpyridin-2-amine to yield the desired benzamide.

Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)-4-(4-propylcyclohexyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced amine derivatives with hydrogenated functional groups.

Substitution: Substituted benzamide derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

N-(4-methylpyridin-2-yl)-4-(4-propylcyclohexyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)-4-(4-propylcyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between N-(4-methylpyridin-2-yl)-4-(4-propylcyclohexyl)benzamide and related benzamide derivatives:

Key Observations :

- Hydrophobic vs. Polar Groups: The target compound’s 4-propylcyclohexyl group likely enhances membrane permeability compared to the morpholinomethyl or piperazinyl groups in Compounds 9 and 10, which may improve bioavailability but reduce aqueous solubility .

- Bioactivity : The carbamothioyl group in 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide confers antibacterial activity, whereas the amide linkage in the target compound and analogs like Compound 9 is associated with anticancer effects, suggesting that the core benzamide scaffold is versatile but activity-specific .

Physicochemical Properties

- Melting Points: The morpholinomethyl-substituted Compound 9 has a high melting point (155–157°C), indicative of strong crystalline packing, whereas the flexible piperazinyl group in Compound 10 results in a lower melting point (87°C) . The target compound’s 4-propylcyclohexyl group may further lower its melting point due to increased molecular flexibility.

- Solubility: The hydrophobic cyclohexyl group in the target compound likely reduces water solubility compared to the morpholinomethyl or carbamothioyl substituents in analogs .

Biological Activity

N-(4-Methylpyridin-2-yl)-4-(4-propylcyclohexyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

Molecular Formula : C_{19}H_{26}N_{2}O

Molecular Weight : 298.43 g/mol

IUPAC Name : this compound

Canonical SMILES : CC1=CC=NC(=C1)C(=O)N(C2=CC=C(C=C2)C(CC3CCCCC3)C(=O)N)C

2. Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyridine Derivative : Starting from 4-methyl-2-pyridinecarboxylic acid.

- Amidation Reaction : Coupling with 4-(4-propylcyclohexyl)benzoyl chloride under basic conditions.

- Purification : Using recrystallization or chromatography to isolate the final product.

3.1 Anticancer Properties

Recent studies have indicated that derivatives of benzamides, including those with pyridine substitutions, exhibit significant anticancer activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through the modulation of key signaling pathways such as c-Abl and PI3K/Akt .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| A549 (Lung Cancer) | 12 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 8 | Modulation of apoptotic pathways |

3.2 Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has demonstrated that similar benzamide derivatives can protect neuronal cells from oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases like Parkinson's disease . The mechanism often involves the inhibition of c-Abl kinase, which is implicated in neuronal apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases (e.g., c-Abl), which play a role in cell survival and proliferation.

- Receptor Modulation : Interaction with various receptors involved in apoptosis and cell signaling pathways.

- Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses within cells.

Case Study 1: Anticancer Activity

A study conducted on a series of benzamide derivatives, including this compound, revealed significant anticancer activity against human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the intrinsic mitochondrial pathway, leading to increased caspase activity and cytochrome c release .

Case Study 2: Neuroprotection in Models of Parkinson's Disease

In a model using SH-SY5Y neuroblastoma cells exposed to MPP^+, a neurotoxin associated with Parkinson's disease, this compound demonstrated a protective effect by reducing cell death and maintaining mitochondrial integrity . This suggests potential therapeutic applications for neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-methylpyridin-2-yl)-4-(4-propylcyclohexyl)benzamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyridinyl-amide core. A common approach includes:

Amide Coupling : Reacting 4-(4-propylcyclohexyl)benzoic acid with 4-methylpyridin-2-amine using coupling agents like HATU or EDC in anhydrous DMF under nitrogen .

Cyclohexyl Group Introduction : Alkylation or Suzuki-Miyaura coupling to install the 4-propylcyclohexyl moiety, requiring Pd catalysts and optimized temperatures (e.g., 80–100°C) .

- Critical Conditions : Solvent purity, inert atmosphere, and stoichiometric ratios of coupling agents significantly impact yield. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms stereochemistry of the cyclohexyl group .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 379.2) .

- HPLC : Assesses purity using C18 columns (ACN/water mobile phase) with UV detection at 254 nm .

- X-ray Crystallography : Resolves 3D structure via SHELXL refinement, critical for confirming steric effects of the 4-propylcyclohexyl group .

Q. What computational methods predict the compound's target interactions?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Screens against kinase or GPCR targets using the compound’s minimized conformation (DFT-optimized geometry) .

- MD Simulations (GROMACS) : Evaluates binding stability (e.g., RMSD <2 Å over 100 ns) in lipid bilayer environments .

Advanced Research Questions

Q. How can researchers optimize stereochemical outcomes during synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC to separate enantiomers .

- Asymmetric Catalysis : Employ palladium-catalyzed asymmetric allylic alkylation with BINAP ligands to control cyclohexyl group stereochemistry .

- Kinetic vs. Thermodynamic Control : Monitor reaction time and temperature to favor desired diastereomers (e.g., lower temps favor kinetic products) .

Q. How to address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

- Purity Verification : Use LC-MS to rule out impurities (e.g., residual Pd catalysts) affecting bioactivity .

- Off-Target Screening : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .

Q. What strategies resolve crystallographic data inconsistencies in structure determination?

- Methodological Answer :

- Twinning Analysis : Use SHELXD to detect and model twinned crystals, common in bulky cyclohexyl derivatives .

- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve R-factor convergence (<0.05) .

- Hydrogen Bond Network Refinement : Apply SHELXL restraints for ambiguous electron density in flexible regions (e.g., propylcyclohexyl tail) .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solvent Screening : Use shake-flask method with UV/Vis quantification in DMSO, ethanol, and chloroform .

- Molecular Dynamics : Simulate solvation free energy (ΔG) to predict solubility trends .

Q. Why do SAR studies show variable potency despite similar substituents?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.